molecular formula C28H23FN6O4S2 B14119108 6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14119108
M. Wt: 590.7 g/mol
InChI Key: WRPQOSPYXMAFJL-UHFFFAOYSA-N
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Description

6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with various functional groups such as dimethoxyphenyl, thiophenyl, and fluorophenyl. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The dimethoxyphenyl, thiophenyl, and fluorophenyl groups are introduced through various substitution reactions. These reactions often require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C28H23FN6O4S2

Molecular Weight

590.7 g/mol

IUPAC Name

6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C28H23FN6O4S2/c1-38-22-6-3-5-18(25(22)39-2)21-13-20(23-7-4-12-40-23)33-35(21)24(36)15-41-28-31-26-19(27(37)32-28)14-30-34(26)17-10-8-16(29)9-11-17/h3-12,14,21H,13,15H2,1-2H3,(H,31,32,37)

InChI Key

WRPQOSPYXMAFJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=CS6

Origin of Product

United States

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